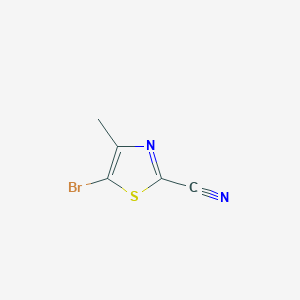

5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-5(6)9-4(2-7)8-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOVRWQIWSSXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile typically involves the bromination of 4-methyl-1,3-thiazole-2-carbonitrile. One common method includes the reaction of 4-methyl-1,3-thiazole-2-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts like Pd(PPh3)4 are commonly used along with bases such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-methyl-1,3-thiazole-2-carbonitrile, while coupling reactions can produce various aryl or alkyl derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1.1 Building Block for Drug Synthesis

5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile serves as a precursor for synthesizing complex molecules with potential pharmaceutical applications. The thiazole ring is a common pharmacophore found in many bioactive molecules, making this compound suitable for drug discovery programs. Researchers have utilized it to create novel heterocyclic derivatives that exhibit promising antitumor and antimicrobial activities.

1.2 Mechanistic Studies

The compound is also used as a probe molecule in biological studies to investigate cellular processes and the mechanisms of action of other compounds. Its ability to interact with various biological targets enhances its utility in understanding drug-target interactions.

Agrochemical Applications

2.1 Pesticide Development

Research indicates that derivatives of this compound can be combined with agricultural chemicals to enhance their efficacy as pesticides and fungicides. The compound's unique chemical properties allow it to act effectively against a range of plant pathogens and pests .

2.2 Plant Growth Regulation

The compound has shown potential as a plant growth regulator, influencing various physiological processes in plants. This application is crucial for improving crop yields and managing agricultural diseases .

3.1 Antimicrobial Properties

Compounds containing thiazole rings, including this compound, have been studied for their antimicrobial properties. Various studies have demonstrated that modifications to the thiazole structure can enhance its activity against bacteria and fungi.

3.2 Anticancer Research

The compound's derivatives have been explored for their anticancer activities. Research has indicated that specific substitutions on the thiazole ring can lead to increased potency against cancer cell lines, making it a candidate for further development in cancer therapeutics.

Comparative Analysis of Related Compounds

The following table summarizes some notable compounds related to this compound, highlighting their structural features and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-1,3-thiazole-2-carbonitrile | Lacks bromine atom | Different reactivity |

| 5-Bromo-2-methyl-1,3-thiazole | Different substitution pattern | Affects chemical properties significantly |

| 5-Bromo-4-methylthiazole-2-carbaldehyde | Contains an aldehyde group | Distinct chemical behavior compared to carbonitriles |

| Pentafluorophenyl 5-bromo-4-methylthiazole | Contains a pentafluorophenyl group | Enhanced reactivity due to fluorinated substituents |

| 5-Bromo-2-(difluoromethyl)thiazole | Difluoromethyl group at position 2 | Increased lipophilicity |

This comparative analysis illustrates the versatility of thiazole derivatives while emphasizing the unique characteristics imparted by specific substitutions present in this compound.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the thiazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Positional Isomers and Functional Group Variations

The following table compares key attributes of 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile with its structural analogs:

Key Comparative Analysis

Electronic and Steric Effects

- The electron-withdrawing cyano group enhances the reactivity of the bromine at C5 toward nucleophilic aromatic substitution (SNAr) .

- 4-Bromothiazole-2-carbonitrile: Bromine at C4 creates a different electronic environment, favoring reactivity at C2 or C3.

- 5-Bromo-1,3-thiazole-2-carbaldehyde: The aldehyde group (CHO) at C2 is highly reactive, enabling condensations or reductions, unlike the cyano group’s stability under basic conditions .

Thermodynamic Stability

- Methyl and cyano groups in the target compound may enhance crystalline stability compared to analogs like 5-Bromo-1,3-thiazole-2-carbaldehyde, which is more prone to oxidation .

Biologische Aktivität

5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. Its molecular formula is C₅H₄BrN₃S, with a molecular weight of approximately 202.07 g/mol. The presence of bromine and the nitrile group significantly influences its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

this compound has shown promising antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .

2. Anticancer Potential

Studies have highlighted the anticancer activity of thiazole derivatives, including this compound. The structure-activity relationship suggests that modifications at specific positions on the thiazole ring can enhance cytotoxic effects against cancer cell lines. The compound's IC50 values indicate significant potency in inhibiting cancer cell proliferation .

3. Antiviral Properties

Thiazole derivatives are also being explored for their antiviral activities. The potential for this compound to serve as a scaffold for developing new antiviral drugs has been noted in various studies .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : Starting materials undergo cyclization reactions to form the thiazole core.

- Bromination : Bromine is introduced at the 5-position of the thiazole ring.

- Nitrilation : The nitrile group is added at the 2-position through nucleophilic substitution reactions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring:

- Bromine Substitution : Enhances reactivity and potential interactions with biological targets.

- Methyl Group : Electron-donating properties contribute to increased activity against certain pathogens and cancer cells.

Comparative Table of Thiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5, nitrile at position 2 | Antimicrobial, anticancer |

| 4-Methylthiazole | Methyl substitution at position 4 | Moderate antimicrobial |

| 5-Methylthiazole | Methyl substitution at position 5 | Variable activity against cancer |

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical settings:

- Anticancer Activity Study : A study reported that a series of thiazoles exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines .

- Antimicrobial Efficacy : In vitro testing revealed that compounds similar to this compound had significant antibacterial effects against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-4-methyl-1,3-thiazole-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of 4-methyl-1,3-thiazole-2-carbonitrile derivatives. Key steps include halogenation using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in solvents such as DMF or acetonitrile. Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometry to minimize side products like di-brominated species . For reproducibility, inert atmospheres (N₂/Ar) are recommended to prevent oxidation of intermediates .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Methodological Answer :

- IR Spectroscopy : Look for CN stretch (~2200–2250 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

- NMR :

- ¹H NMR : Methyl protons (4-methyl group) appear as a singlet at δ 2.3–2.5 ppm. Thiazole ring protons show splitting patterns depending on substitution .

- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the thiazole carbons appear between δ 140–160 ppm .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the molecular weight (C₅H₃BrN₂S: ~203 Da). Fragmentation patterns may include loss of Br (∼80 Da) .

Q. What functional group reactivities are critical for derivatization?

- Methodological Answer : The bromine atom at position 5 enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing aryl/alkynyl groups. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines using LiAlH₄/Pd-C . Methyl groups at position 4 are sterically hindered, requiring harsh conditions for functionalization (e.g., radical bromination) .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites. For example, the bromine atom’s electrophilicity and the thiazole ring’s electron-withdrawing effect favor oxidative addition at position 5. Solvent effects (e.g., polar aprotic vs. non-polar) can be simulated using COSMO-RS .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay Validation : Verify purity (>95% via HPLC) and confirm the absence of residual solvents (e.g., DMF) that may interfere with bioassays .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-Bromo-2-chlorobenzoic acid derivatives ) to isolate the thiazole-nitrogen’s role in target binding.

- Dose-Response Reproducibility : Use orthogonal assays (e.g., fluorescence polarization and SPR) to cross-validate binding affinities .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in catalytic systems?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. The nitrile group is prone to hydrolysis at pH > 9, forming carboxylic acids, which alters catalytic activity .

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (>200°C) indicate suitability for high-temperature reactions .

Q. What are the mechanistic implications of its interactions with indoor surface materials (e.g., silica, polymers)?

- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to study adsorption/desorption kinetics on silica surfaces. The bromine atom’s polarizability enhances van der Waals interactions, while the methyl group reduces wettability, affecting surface retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.